2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Description
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a carboxylic acid group at position 4 and a but-3-yn-2-yl amino substituent at position 2 of the thiazole ring. The compound’s structure combines a rigid heterocyclic core with a terminal alkyne group, which may enhance hydrophobic interactions and metabolic stability.
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-3-5(2)9-8-10-6(4-13-8)7(11)12/h1,4-5H,2H3,(H,9,10)(H,11,12) |
InChI Key |
PKUWBEUIXRYKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate amino compound. One common method involves the use of but-3-yn-2-amine and a thiazole-4-carboxylic acid derivative under specific reaction conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Thiazole-4-carboxylic acid derivatives vary primarily in their substituents at the 2-amino position. Key structural distinctions and molecular properties are summarized below:
| Compound Name | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid | But-3-yn-2-yl amino | C₈H₇N₂O₂S* | ~209.22 | Terminal alkyne, compact hydrophobic group |
| 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | 4-Methylphenyl amino | C₁₁H₁₀N₂O₂S | 234.27 | Aromatic ring, enhanced π-π stacking |
| 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid | 4-Fluorophenyl urea | C₁₁H₈FN₃O₃S | 281.26 | Urea linker, electronegative fluorine |
| 2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid | Indole-3-carbonyl | C₁₃H₈N₂O₃S | 272.28 | Bulky heteroaromatic substituent |
| 5-(2-Phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | Pyrrol-1-yl and phenethyl | C₁₆H₁₄N₂O₂S | 298.37 | Dual substituents, increased hydrophobicity |
| 2-(Methoxycarbonyl)-1,3-thiazole-4-carboxylic acid | Methoxycarbonyl | C₆H₅NO₄S | 187.17 | Ester group, improved solubility |
*Calculated based on analogous compounds in –16.
Key Observations :
- Alkyne vs. Aromatic Groups : The terminal alkyne in the target compound may offer unique hydrophobic or steric effects compared to aromatic substituents like 4-methylphenyl .
- Electron-Withdrawing Groups : Fluorine in the 4-fluorophenyl urea analog () could enhance binding specificity through polar interactions.
- Bulkiness : Indole-3-carbonyl and phenethyl groups () may hinder membrane permeability but improve target selectivity.
AgrA Inhibition in Quorum Sensing
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Demonstrated binding energy of -3.5 to -4.1 kcal/mol to AgrA in Staphylococcus aureus, comparable to FDA-approved savirin .
Receptor Agonism/Antagonism
- EP2/EP3 Agonists : Oxazolidin-3-yl derivatives () act as dual EP2/EP3 agonists (EC₅₀ ≤ 10 nM), highlighting the versatility of thiazole-4-carboxylic acid scaffolds in targeting prostaglandin receptors.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Methoxycarbonyl derivatives () may exhibit better aqueous solubility due to ester groups, whereas alkyne or aromatic substituents (e.g., but-3-yn-2-yl, 4-methylphenyl) could reduce solubility .
Biological Activity
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₈H₈N₂O₂S
- Molecular Weight : 196.23 g/mol
This structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid demonstrate significant activity against various bacterial strains.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 2-(3-Aminopropyl)-1,3-thiazole-4-carboxylic acid | Antibacterial | 62.5 against S. aureus |
| 4-Amino derivatives | Antifungal | 32–42 against A. niger |
These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy.
Antitumor Activity
Thiazole derivatives are also recognized for their anticancer potential. The presence of specific substituents on the thiazole ring can significantly influence cytotoxic activity against cancer cell lines.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 13 | Jurkat Cells | <1.0 |
| Compound 22 | HT29 Cells | <1.0 |
The structure-activity relationship (SAR) studies reveal that electron-donating groups on the phenyl ring enhance anticancer activity, indicating that the biological effects of these compounds can be finely tuned through chemical modification.
The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific cellular targets:
- Inhibition of Enzymes : Many thiazole compounds act as enzyme inhibitors, disrupting pathways crucial for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
- Antioxidant Activity : Some studies suggest that thiazoles may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited strong antibacterial activity against E. coli and Salmonella typhi, with notable zones of inhibition (15–19 mm) at a concentration of 500 μg/disk.
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of various thiazole derivatives on human liver carcinoma cell lines (HepG2), revealing significant growth inhibition with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
